molecular formula C9H20S B7798869 tert-Nonanethiol CAS No. 55646-15-6

tert-Nonanethiol

Cat. No.: B7798869
CAS No.: 55646-15-6
M. Wt: 160.32 g/mol
InChI Key: MPBLPZLNKKGCGP-UHFFFAOYSA-N
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Description

tert-Nonanethiol (CAS Registry Number 25360-10-5) , also known as tert-Nonyl Mercaptan (TNM) or 2-methyloctane-2-thiol , is a branched organosulfur compound with the molecular formula C9H20S and an average molecular mass of 160.32 g/mol . It is characterized by its tertiary alkyl structure, as defined by its SMILES notation CCCCCCC(C)(C)S . In industrial research and development, this compound serves as a highly effective chain transfer agent (CTA) in radical polymerization processes . Its mechanism of action involves terminating growing polymer chains and transferring the radical activity to new monomers, thereby controlling the molecular weight and architecture of the resulting polymers. This functionality is critical for tailoring the physical properties of polymers for specific applications. Its primary research value lies in the synthesis of specialty polymers, with established applications in the formulation of advanced coatings and lubricants, where it introduces mercaptan functionality and branched tertiary alkyl groups into the system . Researchers should note key physical properties for experimental planning: it has a density of 0.856 g/mL at 25°C, a boiling point of 188°C, a flash point of 40°C (closed cup), and a vapor pressure of 0.578 mmHg at 25°C . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctane-2-thiol
Source PubChem
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InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40274046
Record name 2-Methyloctane-2-thiol
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Molecular Weight

160.32 g/mol
Source PubChem
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Physical Description

Liquid
Record name tert-Nonanethiol
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CAS No.

25360-10-5, 55646-15-6
Record name tert-Nonanethiol
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Record name tert-Nonanethiol
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Record name 2-Methyloctane-2-thiol
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Record name 1,1-dimethylheptanethiol
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Record name TERT-NONANETHIOL
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Synthetic Methodologies and Reaction Pathways of Tert Nonanethiol

Catalytic Synthesis Routes from Nonane (B91170) Precursors and Hydrogen Sulfide (B99878)

The principal industrial method for producing tert-nonanethiol (B1584881) involves the catalytic addition of hydrogen sulfide (H₂S) to branched nonene isomers, which are derived from nonane precursors. This hydrothiolation reaction is typically catalyzed by acidic materials.

Optimization of Catalyst Systems for Enhanced Selectivity

The efficiency and selectivity of this compound synthesis are highly dependent on the catalyst system employed. Acidic catalysts are paramount in promoting the Markovnikov addition of H₂S to the branched alkene, leading to the desired tertiary thiol.

Solid acid catalysts, particularly zeolites, have been extensively investigated for this purpose. The catalytic properties of zeolites, such as their acidity, pore structure, and crystal size, can be tailored to optimize the reaction. For instance, modifying zeolites by introducing metals or altering the Si/Al ratio can significantly impact their catalytic performance. Studies have shown that controlling the acidic sites of zeolites, such as ZSM-5, can enhance the selectivity towards desired olefins and minimize the formation of unwanted by-products like benzene, toluene, and xylene (BTX). researchgate.netnih.gov The use of Lewis acidic Sn-Beta zeolites lacking Brønsted acid sites has been shown to increase the yield of light olefins from polyolefin cracking by inhibiting consecutive reactions. rsc.org

Beyond zeolites, other Lewis acids have shown promise. For example, gallium triflate (Ga(OTf)₃) has been demonstrated to be an effective catalyst for the hydrothiolation of unactivated alkenes, yielding the Markovnikov product with high selectivity. The optimization of such catalytic systems involves adjusting parameters like catalyst concentration and the use of additives.

Interactive Table: Catalyst Systems for Thiol Synthesis

Mechanistic Studies of Thiol Formation in Catalytic Processes

The catalytic addition of hydrogen sulfide to a branched alkene like nonene to form this compound proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of the alkene by the acid catalyst, which generates a tertiary carbocation intermediate. This carbocation is the more stable carbocation that can be formed from the branched alkene.

The highly reactive tertiary carbocation is then attacked by the nucleophilic sulfur atom of hydrogen sulfide. The final step involves the deprotonation of the resulting sulfonium (B1226848) ion to yield the thermodynamically favored tertiary thiol, this compound, and regenerate the acid catalyst. The entire process follows Markovnikov's rule, which dictates that the hydrogen atom of H₂S adds to the carbon atom of the double bond that already has more hydrogen atoms, while the sulfhydryl group (-SH) adds to the more substituted carbon atom. The catalytic cycle of alkene transformations on acidic zeolites involves the formation of protonated intermediates, which can be either covalent alkoxides or carbenium ion pairs. libretexts.org

Alternative Synthetic Approaches to this compound Analogues

While catalytic hydrothiolation is the dominant industrial method, alternative synthetic pathways are explored for the preparation of this compound analogues, particularly in a laboratory setting or for specialized applications.

Exploration of Radical-Mediated Synthetic Pathways

Radical-mediated hydrothiolation of alkenes, often referred to as the thiol-ene reaction, provides an alternative route to sulfur-containing compounds. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition, which would lead to a primary thiol if a terminal alkene were used. However, for the synthesis of tertiary thiol analogues, a highly branched alkene precursor would be necessary.

The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from a thiol to generate a thiyl radical (RS•). acsgcipr.org This radical then adds to the alkene double bond. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical. mdpi.com For the formation of a tertiary thiol, the thiyl radical would need to add to the less substituted carbon of a trisubstituted alkene, leading to a tertiary carbon-centered radical. A subsequent hydrogen atom transfer from another thiol molecule would then yield the tertiary thiol product and propagate the radical chain. This method offers a pathway to different isomers compared to the acid-catalyzed route.

Investigation of Organometallic Reagents in Thiolation Reactions

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of tertiary thiols. libretexts.orglibretexts.org

A common approach involves the reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with elemental sulfur (S₈). For the synthesis of a this compound analogue, the organometallic reagent would need to possess the tertiary nonyl structure. This can be prepared from the corresponding tertiary alkyl halide. The reaction of the organometallic reagent with sulfur initially forms a magnesium or lithium thiolate (RS-MgX or RS-Li). Subsequent acidic workup protonates the thiolate to furnish the desired tertiary thiol. For instance, 2-methyl-2-hexanol (B1585243) can be synthesized via a Grignard reaction, which demonstrates the formation of a tertiary carbon center that could be analogous to the structure in this compound. blogspot.comyoutube.com

By-product Formation and Mitigation Strategies in this compound Production

The synthesis of this compound is often accompanied by the formation of undesirable by-products, which can impact the purity and yield of the final product.

The primary by-products in the catalytic hydrothiolation of nonene are dialkyl sulfides (thioethers) and disulfides. Thioethers are formed when the initially produced this compound reacts with another molecule of nonene. This secondary reaction is also acid-catalyzed. Disulfides, on the other hand, are typically formed through the oxidation of the thiol product.

Mitigation strategies focus on controlling the reaction conditions and catalyst properties to enhance the selectivity towards the desired thiol.

Control of Reaction Conditions: Adjusting the molar ratio of reactants is a key strategy. Using an excess of hydrogen sulfide can help to suppress the formation of thioethers by favoring the reaction of the carbocation intermediate with H₂S over its reaction with the thiol product.

Catalyst Design: As mentioned previously, the careful design of the catalyst can significantly improve selectivity. Modifying the acidity and pore structure of zeolite catalysts can help to prevent the secondary reactions that lead to by-products. uni-muenchen.de For example, poisoning or blocking unselective external acid sites on zeolites can improve product selectivity. uni-muenchen.de

Disulfide Reduction: The formation of disulfides can be addressed by performing the reaction under an inert atmosphere to prevent oxidation. If disulfides are formed, they can often be reduced back to the corresponding thiols using various reducing agents. mdpi.com Thiol-disulfide exchange reactions can also be utilized to manage disulfide levels. chimicatechnoacta.ru

Interactive Table: By-product Mitigation Strategies

Formation Mechanisms of Linear and Branched Thiols

The industrial synthesis of thiols, or mercaptans, is primarily achieved through two main routes: the reaction of hydrogen sulfide with alcohols or the addition of hydrogen sulfide (H₂S) across an alkene. wikipedia.org The structure of the final thiol—whether it is linear or branched—is determined by the starting materials and reaction conditions.

Branched Thiols: The production of this compound, a tertiary thiol, typically involves the reaction of hydrogen sulfide with a branched alkene, specifically a mixture of nonene isomers. This reaction is an example of electrophilic addition, often catalyzed by an acid. wikipedia.org The hydrogen atom from H₂S adds to the carbon atom of the double bond that already has more hydrogen atoms, while the sulfhydryl group (-SH) adds to the more substituted carbon atom (the tertiary carbon), following Markovnikov's rule. This regioselectivity is the key to forming the tertiary, branched structure of this compound.

Linear Thiols: In contrast, linear thiols are synthesized from linear α-olefins (alkenes with a terminal double bond). To achieve anti-Markovnikov addition, where the -SH group attaches to the terminal, less substituted carbon, the reaction can be initiated by UV light or free-radical initiators. wikipedia.org Another method for producing linear thiols is the displacement of a primary alkyl halide with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.com

Disulfide By-product Generation, e.g., Di-tert-nonyl Disulfide, and its Significance

A common side reaction during thiol synthesis and handling is the oxidation of two thiol molecules to form a disulfide. chemistrysteps.comyoutube.com In the case of this compound, this leads to the formation of di-tert-nonyl disulfide. This conversion is an oxidative coupling reaction that can be promoted by mild oxidizing agents or even atmospheric oxygen. chemistrysteps.com The general reaction is:

2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

The formation of di-tert-nonyl disulfide is significant not only as a potential impurity in the final product but also because the disulfide itself has valuable industrial applications.

Applications of Di-tert-nonyl Disulfide in Materials Science

Di-tert-nonyl polysulfides (of which the disulfide is the simplest member, R-S₂-R) are important additives in materials science, particularly in lubricants and polymers.

Lubricant Additives: As extreme pressure (EP) and anti-wear additives, these compounds function by reacting with metal surfaces under high-pressure conditions. They form a protective tribofilm, a thin layer of iron sulfides and sulfates, which prevents direct metal-to-metal contact, thereby reducing friction and wear.

Polymer Modification: In sulfur vulcanization of rubbers, di-tert-nonyl polysulfide can act as a sulfur-donating agent. It introduces sulfur cross-links between polymer chains, creating a durable three-dimensional network that enhances the material's strength, elasticity, and resistance to degradation.

Application AreaFunction of Di-tert-nonyl Disulfide/PolysulfideResulting Benefit
Industrial Lubricants Extreme Pressure (EP) & Anti-Wear AdditiveForms a protective tribofilm on metal surfaces, preventing seizure under high loads.
Polymer Chemistry Sulfur-Donating Agent in VulcanizationCreates cross-links in polymer matrices, enhancing elasticity and tensile strength.
Industrial Fluids AntioxidantActs as a radical scavenger, improving the stability of the fluid.
Biological Reduction of Organic Disulfides by Microorganisms

Living organisms have developed enzymatic pathways to manage and utilize sulfur compounds. The reduction of disulfide bonds is a critical biological process, for instance, in protein folding. youtube.com Microorganisms can reduce organic disulfides back to their constituent thiols. This process is often catalyzed by enzymes known as thiol-disulfide oxidoreductases (TDORs). acs.org

For example, enzymes like thioredoxin reductase can utilize cellular reducing equivalents (such as NADPH) to cleave disulfide bonds. wikipedia.org This capability is exploited in biotechnology; for instance, the bacterium Bacillus subtilis has been engineered to enhance its ability to form disulfide bonds in recombinant proteins by modifying the expression of its native disulfide reductase systems. acs.orgnih.gov This indicates that microorganisms possess robust machinery for both the formation and reduction of disulfide linkages.

Formation of Sulfides and Hydrocarbons as Impurities

During the synthesis of this compound, other impurities besides disulfides can be generated.

Sulfides (Thioethers): Sulfides, which have the general structure R-S-R', can form if the highly nucleophilic thiolate anion (RS⁻), present under basic conditions, reacts with an alkylating agent. chemistrysteps.com In the context of thiol synthesis, this could involve the reaction of the newly formed tert-nonyl mercaptan with unreacted nonene or other alkylating species in the reaction mixture. Using a large excess of hydrogen sulfide can help minimize this side reaction. chemistrysteps.com

Hydrocarbons: Hydrocarbon impurities can arise from side reactions of the alkene feedstock. For instance, polymerization or oligomerization of the nonene isomers can occur, particularly in the presence of acid catalysts, leading to the formation of higher molecular weight hydrocarbons that may be difficult to separate from the desired thiol product.

Characterization and Management of Distillation Residues

Following the synthesis of this compound, the crude product is typically purified by distillation to separate the volatile thiol from less volatile impurities and by-products. This process leaves behind a distillation residue. This residue is a complex mixture containing compounds with higher boiling points than this compound. researchgate.net Management of this residue involves understanding its composition to determine if valuable components can be recovered or if it must be disposed of as industrial waste. cpchem.comcpchem.com

The characterization of these residues often reveals that more complex, polar, and high-molecular-weight compounds have been concentrated. researchgate.net

Analysis of Heavy Thiols and Polysulfides in Residues

To properly characterize the distillation residue, advanced analytical techniques are employed to identify its components, which often include heavy thiols and various polysulfides (R-Sₓ-R, where x > 1).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (uHPLC), often coupled with a UV detector, are powerful techniques for separating and quantifying different polysulfide chains based on their length (S₂, S₃, S₄, etc.). acs.org

Mass Spectrometry: For unambiguous identification, liquid chromatography is frequently coupled with mass spectrometry (LC-MS). researchgate.net Since thiols and polysulfides can be challenging to ionize directly, they are often derivatized before analysis to improve their stability and detectability. researchgate.netmdpi.com

These analytical methods provide a detailed compositional map of the residue, which is essential for process optimization and waste management.

Analytical TechniquePurpose in Residue AnalysisKey Findings
HPLC / uHPLC with UV Detection Separation and quantification of polysulfides with different chain lengths. acs.orgDetermines the distribution of Sₓ species (e.g., S₂, S₃, S₄) in the mixture. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of specific thiol and polysulfide compounds. researchgate.netProvides structural confirmation of heavy thiols and other complex sulfur compounds. researchgate.net
Derivatization Improves the stability and detectability of thiols for LC-MS analysis. researchgate.netmdpi.comEnables accurate quantification of highly reactive, low-concentration thiol compounds. mdpi.com
Resin-like Materials and Other High-Boiling Impurities

In the synthesis of this compound, particularly through the acid-catalyzed addition of hydrogen sulfide to nonene isomers, the formation of high-boiling point impurities is a significant concern. These impurities complicate the purification process and can impact the final product's quality. The distillation residues from this compound purification are known to contain a complex mixture of these byproducts, which include heavy thiols, polysulfides, and other high molecular weight compounds often collectively referred to as resin-like materials.

The formation of these impurities is primarily attributed to side reactions that occur concurrently with the main thiol synthesis. The reaction conditions, such as temperature, pressure, and the nature of the catalyst, play a crucial role in the prevalence of these side reactions.

Heavy Thiols and Sulfides:

The term "heavy thiols" in this context refers to thiols with a higher molecular weight than this compound. These can arise from the oligomerization of the nonene feedstock prior to the addition of hydrogen sulfide. Acid catalysts, which are often employed to facilitate the thiol synthesis, can also promote the dimerization or trimerization of the alkene. The subsequent reaction of these oligomers with hydrogen sulfide leads to the formation of higher molecular weight thiols.

Furthermore, the desired this compound product can react with another nonene molecule to form a dialkyl sulfide, which is a high-boiling impurity. The general scheme for this reaction is as follows:

R-SH + R'-CH=CH₂ → R-S-CH(CH₃)-R'

where R-SH is this compound and R'-CH=CH₂ represents a nonene isomer.

Polysulfides:

The formation of dialkyl disulfides and higher polysulfides (RSSnR', where n > 2) is another significant pathway leading to high-boiling impurities. These compounds can be formed through the oxidation of thiols. While the main reaction is conducted under reducing conditions (in the presence of H₂S), localized oxidative conditions or the presence of oxidizing agents can lead to the coupling of two thiol molecules to form a disulfide.

2 R-SH + [O] → R-S-S-R + H₂O

The reaction of thiols with elemental sulfur, which can be present as an impurity or formed in situ, can also lead to the formation of disulfides and polysulfides. Processes have even been developed to intentionally produce dialkyl disulfides and polysulfides by reacting an alkene with hydrogen sulfide and then with elemental sulfur, highlighting the propensity for these reactions to occur as side reactions in this compound synthesis.

Resin-like Materials:

The term "resin-like materials" is a broad classification for the high-molecular-weight, often colored and viscous, substances that remain in the distillation bottoms. The exact chemical composition of these materials in the context of this compound synthesis is not extensively detailed in publicly available literature. However, it is plausible that they are composed of a complex mixture of:

Polymeric materials: Resulting from extensive oligomerization and polymerization of the nonene feedstock.

High-order polysulfides: Chains of sulfur atoms connecting multiple alkyl groups.

Complex reaction products: Arising from the interaction of various impurities with each other and with the desired product at the high temperatures of distillation.

The formation of these resinous materials is undesirable as they represent a yield loss and can cause fouling of manufacturing equipment.

The following table summarizes the major types of high-boiling point impurities identified during the synthesis of this compound.

Impurity TypeCommon ExamplesLikely Formation Pathway
Heavy Thiols C18 Thiols, C27 ThiolsOligomerization of nonene feedstock followed by the addition of hydrogen sulfide.
Dialkyl Sulfides Di(tert-nonyl) sulfideReaction of this compound with a nonene molecule.
Dialkyl Disulfides Di(tert-nonyl) disulfideOxidation of this compound or reaction with elemental sulfur.
Dialkyl Polysulfides Di(tert-nonyl) trisulfide, and higher ordersReaction of thiols or disulfides with elemental sulfur, leading to the insertion of additional sulfur atoms.
Resin-like Materials Complex mixture of high molecular weight speciesExtensive polymerization of nonene, formation of high-order polysulfides, and other complex condensation reactions.

Advanced Chemical Reactions and Derivatization of Tert Nonanethiol

Thiol-Ene Click Chemistry with tert-Nonanethiol (B1584881)

Thiol-ene "click" chemistry is a powerful and widely utilized reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This reaction is characterized by its high efficiency, rapid reaction rates, and insensitivity to many common solvents and functional groups. The use of this compound in these reactions can impart specific properties to the resulting polymers due to its bulky tertiary nonyl group.

Thiol-ene photopolymerization is a process where light is used to initiate the radical-mediated reaction between a thiol and an ene. acs.org This method offers excellent spatial and temporal control over the polymerization process. acs.org The fundamental mechanism proceeds via a step-growth process, involving alternating propagation and chain-transfer steps between the thiol and the ene functional groups. nih.govresearchgate.net

The reaction is initiated by the generation of radicals, which then abstract a hydrogen atom from the thiol group (R-SH), such as this compound, to form a thiyl radical (RS•). This thiyl radical then adds across the carbon-carbon double bond of an ene molecule, creating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This regenerated thiyl radical can then participate in the next addition step, continuing the polymerization chain reaction.

The stoichiometry of thiol to ene functional groups is a critical parameter that significantly influences the polymerization kinetics and the properties of the final polymer network. acs.org In ideal step-growth thiol-ene polymerizations, a 1:1 stoichiometric ratio of thiol to ene functional groups is often employed to achieve high conversion and optimal network formation. nih.govwikipedia.org This ensures that for every thiol group, there is a corresponding ene group to react with, leading to a well-defined polymer structure.

Stoichiometric Ratio (Thiol:Ene)System TypeImpact on Polymer Properties
1:1Ideal Thiol-EneMaximizes conversion and mechanical properties in binary systems. nih.govwikipedia.org
>1:1 (Thiol excess)Methacrylate-Thiol-EneEnhances overall conversion, reduces shrinkage stress. nih.gov
VariesGeneral Thiol-EneAffects polymerization rate and final network structure. acs.org
Off-stoichiometryGeneral Thiol-EneAllows for post-polymerization functionalization of remaining groups. uni-mainz.de

Photoinitiators play a crucial role in thiol-ene photopolymerization by generating the initial radical species upon exposure to light, typically UV or visible light. researchgate.netresearchgate.net These initiators absorb light and undergo a photochemical reaction to produce radicals that initiate the polymerization process. nih.gov The concentration of the photoinitiator can be adjusted to control the polymerization rate. acs.orgnih.gov

Commonly used photoinitiators include compounds like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and benzophenone (B1666685) (BP). nih.gov The choice of photoinitiator can influence the initiation mechanism and the efficiency of the polymerization. nih.gov For instance, DMPA has been shown to be more efficient in some photografting applications compared to benzophenone. nih.gov In certain cases, thiol-ene polymerizations can be initiated without a photoinitiator by direct UV irradiation, typically at shorter wavelengths like 254 nm, which can be advantageous in biological applications to avoid potential toxicity from initiator fragments. researchgate.net Alternative radical sources, such as enzymatic systems (e.g., glucose oxidase and horseradish peroxidase) and thermal initiators like tert-butyl hydroperoxide (TBHP) under sunlight, have also been developed to initiate thiol-ene reactions, offering greener and more biocompatible approaches. rsc.orgnih.gov

Initiator TypeInitiation MethodKey Characteristics
Photoinitiators (e.g., DMPA, LAP)UV/Visible LightAllows for spatial and temporal control of polymerization. acs.org
Direct UV IrradiationDeep-UV Light (e.g., 254 nm)Eliminates the need for a photoinitiator. researchgate.net
Enzymatic Systems (e.g., HRP)Biochemical ReactionBiocompatible initiation, resistant to oxygen inhibition. nih.govrsc.org
Thermal Initiators (e.g., TBHP)Sunlight/HeatProvides an alternative to photoinitiation. nih.gov

A significant advantage of thiol-ene polymerization is its reduced sensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerizations. acs.orgradtech.orgradtech.org In acrylate (B77674) systems, oxygen scavenges the propagating carbon-centered radicals, forming less reactive peroxy radicals and effectively terminating the polymerization. acs.org In contrast, while peroxy radicals can also form in thiol-ene systems, they can readily abstract a hydrogen from a thiol to generate a thiyl radical, which can continue to propagate the polymerization. nih.gov This inherent resistance to oxygen inhibition allows for polymerization to occur efficiently in ambient air, simplifying the manufacturing process. nih.govnih.gov

The step-growth mechanism of thiol-ene reactions also leads to the formation of more homogeneous polymer networks. radtech.org Unlike chain-growth polymerizations that can lead to high-density crosslinked regions and significant shrinkage stress, the alternating reaction between thiol and ene functional groups in a step-wise manner results in a more uniform network structure. radtech.org This homogeneity contributes to improved mechanical properties and lower polymerization-induced stress in the final material. radtech.org

The unique properties of this compound, including its bulky aliphatic nature and its participation in efficient thiol-ene click chemistry, make it a valuable component in the synthesis of specialized polymer networks.

Ionogels are a class of materials that consist of an ionic liquid (IL) confined within a polymer network. They combine the desirable properties of ILs, such as high ionic conductivity and thermal stability, with the mechanical stability of a solid polymer matrix. Thiol-ene photopolymerization is an effective method for the in situ synthesis of ionogels. mdpi.comresearchgate.net

In a typical synthesis, a mixture of a multifunctional thiol, a multifunctional ene, an ionic liquid, and a photoinitiator is exposed to UV light. The thiol-ene reaction proceeds to form a crosslinked polymer network that entraps the ionic liquid. The resulting ionogels are often flexible and can possess good mechanical strength. researchgate.net

The physicochemical characterization of these ionogels is crucial to understanding their structure-property relationships. The mechanical properties, such as puncture resistance, are influenced by the type and content of the ionic liquid. mdpi.com For example, ionogels containing ILs with the NTf₂⁻ anion have shown greater puncture resistance compared to those with the OTf⁻ anion, which is attributed to stronger interactions between the IL and the polymer matrix, leading to greater agglomeration of polymer particles. mdpi.com The ionic conductivity of the ionogel is also a key parameter, which generally increases with higher ionic liquid content. mdpi.com The morphology of the polymer network, often consisting of interconnected polymer spheres, can be visualized using scanning electron microscopy (SEM) and is influenced by the interactions between the polymer and the ionic liquid. mdpi.com

Ionogel ComponentInfluence on Physicochemical Properties
Ionic Liquid Anion (e.g., NTf₂⁻ vs. OTf⁻) Affects mechanical strength and electrochemical properties. mdpi.com
Ionic Liquid Cation (e.g., EMIm⁺ vs. BMIm⁺) Influences ionic conductivity. mdpi.com
Ionic Liquid Content Higher content generally increases ionic conductivity but may decrease mechanical strength. mdpi.com
Polymer Network (from Thiol-Ene reaction) Provides mechanical stability and determines the morphology. mdpi.com

Applications of this compound in Thiol-Ene Polymer Networks

Incorporation into Polymer and Materials Synthesis and Modification

The general mechanism for thiol-mediated chain transfer in radical polymerization is as follows:

Initiation: A radical initiator (I•) reacts with a monomer (M) to start a growing polymer chain (P•). I• + M → P₁•

Propagation: The polymer chain radical adds more monomer units. Pₙ• + M → Pₙ₊₁•

Chain Transfer: The growing polymer radical reacts with the thiol (RSH). Pₙ• + RSH → PₙH + RS•

Re-initiation: The new thiyl radical initiates a new polymer chain. RS• + M → P₁•

This process effectively regulates the final molecular weight of the polymer.

Fabrication of Photoluminescent Quantum Dot Thiol-yne Nanocomposites

The fabrication process generally involves functionalizing the surface of quantum dots with ligands that can participate in the thiol-yne reaction. While direct use of this compound as the primary thiol in the polymer matrix isn't explicitly detailed in the provided results, various thiols are used to solubilize and functionalize QDs. rsc.org The general procedure for creating these nanocomposites involves:

Ligand Exchange: The native ligands on the quantum dots are exchanged with thiol-containing ligands. This step is crucial for ensuring the QDs are compatible with and can be dispersed within the polymer precursor mixture.

Prepolymer Formulation: The functionalized QDs are mixed with a prepolymer syrup containing a multialkyne and a multithiol monomer.

Polymerization: The mixture is then cured, either thermally or through photopolymerization, to form the solid nanocomposite. The thiol groups react with the alkyne groups in a step-growth manner, leading to a highly cross-linked polymer network with the QDs embedded within. researchgate.net

The resulting nanocomposites are often transparent and exhibit the characteristic photoluminescence of the incorporated quantum dots.

Surface Modification and Functionalization via Thiol-Ene Reactions

Thiol-ene reactions are a cornerstone of "click chemistry," enabling the efficient modification of surfaces. This chemistry is widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.org Alkanethiols, such as this compound, can spontaneously form ordered, single-molecule-thick layers on a gold substrate. rsc.orgtugraz.at

These functionalized surfaces have a wide array of applications, including:

Controlling surface wettability

Creating biocompatible coatings

Fabricating sensors and electronic devices

The general process of forming a SAM on a gold surface is straightforward: a clean gold substrate is immersed in a dilute solution of the thiol in a suitable solvent, typically ethanol, for a period of time. tugraz.at

Compatibility and Precedence in Mixed Thiol-Ene and Phosphane-Ene Chemistries

In complex chemical systems where multiple "click" reactions can occur simultaneously, understanding the relative reaction rates is crucial. Research into mixed systems containing both thiols and phosphines reacting with enes (alkenes) has shed light on the compatibility and precedence of these reactions.

Studies involving the photoinitiated reactions of primary phosphines (RPH₂) and thiols with alkenes have shown that the phosphane-ene reaction generally takes precedence over the thiol-ene reaction. google.com In a competitive reaction environment with a compound like 1-octanethiol, which is structurally similar to this compound, the conversion of the P-H bonds of the phosphine (B1218219) was found to be largely independent of the concentration of the thiol. google.com This indicates that the phosphane-ene reaction proceeds more readily.

However, it was also observed that at low concentrations of P-H bonds, the tertiary phosphine products (R₃P) could react with the thiol to form phosphine sulfides (P=S). google.com This suggests that while phosphane-ene is the dominant initial reaction, subsequent reactions between the products and the thiol are possible, demonstrating a complex but manageable relationship between these two powerful "click" chemistries.

Oxidation Reactions of this compound and Derived Species

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of various sulfur-containing compounds, most notably disulfides and sulfonic acids.

Formation of Disulfides from Thiol Oxidation

The oxidation of thiols to disulfides is a fundamental and common reaction. chemicalbook.com In this reaction, two molecules of the thiol are coupled through the formation of a sulfur-sulfur bond, with the concurrent loss of two hydrogen atoms.

2 RSH → RSSR + 2H⁺ + 2e⁻

For this compound, this reaction yields di-tert-nonyl disulfide. The synthesis of the related di-tert-butyl disulfide from tert-butyl mercaptan is well-established, often utilizing oxidants like hydrogen peroxide in the presence of a catalyst. google.com A common industrial method for producing di-tert-nonyl polysulfides involves the reaction of tert-nonyl mercaptan with elemental sulfur. By controlling the stoichiometry, the formation of di-tert-nonyl disulfide (where the polysulfide chain length, x, is 2) can be favored.

Table 1: Synthesis of Di-tert-nonyl Disulfide

Reactants Product Conditions

This table is a generalized representation based on common thiol oxidation methods and the synthesis of analogous compounds. google.com

Generation of Sulfonic Acids via Thiol Oxidation

Further oxidation of thiols, beyond the disulfide stage, leads to the formation of sulfonic acids (RSO₃H). This transformation requires stronger oxidizing agents and more forceful reaction conditions compared to disulfide formation.

RSH + [O] → RSO₃H

While the direct oxidation of this compound to tert-nonanesulfonic acid is not specifically detailed in the provided search results, the general synthesis of alkane sulfonic acids from alkanethiols is a known industrial process. For instance, methods exist for the oxidation of alkanethiols using nitric acid in the presence of co-catalysts. The oxidation of thiol groups to sulfonic acids is a key reaction for functionalizing materials, such as creating sulfonic acid-functionalized silica.

Due to the lack of specific literature on the synthesis of tert-nonanesulfonic acid from this compound, the conditions and yields for this specific transformation are not available. However, the general reactivity pattern of thiols suggests that this conversion is chemically feasible.

Abiotic Degradation and Oxidation Processes in Environmental Contexts

The environmental fate of this compound is influenced by abiotic (non-biological) degradation processes, primarily through oxidation. While specific degradation rate data for this compound is not extensively documented, the behavior of similar long-chain alkylthiols, such as tert-dodecanethiol, provides insight into potential environmental pathways. figshare.com It is known that alkylthiols can undergo oxidation to form corresponding disulfides and sulfonic acids, depending on the environmental conditions. figshare.com However, for risk assessment purposes of related compounds, it is sometimes conservatively assumed that oxidation does not serve as a rapid removal process in the environment. figshare.com

This compound is classified as hazardous to the aquatic environment, being very toxic to aquatic life with long-lasting effects. tugraz.atresearchgate.net This suggests a degree of persistence in aquatic systems. The compound is stable under normal ambient and anticipated storage and handling conditions. researchgate.net Abiotic degradation processes like hydrolysis and photolysis are critical factors in determining the persistence of chemicals in the environment, but specific studies quantifying these rates for this compound are limited. northwestern.edu Artificial weathering studies on other materials show that factors like UV radiation are critical for initiating oxidation and other photochemical reactions, which would also be relevant for the breakdown of chemicals like this compound in the environment. nju.edu.cn

Reactions with Metal Ions and Surface Interactions

The formation of self-assembled monolayers (SAMs) by alkanethiols like nonanethiol on gold surfaces is a widely studied phenomenon that allows for the precise modification of surface properties. rsc.orgsigmaaldrich.com These highly ordered molecular layers form spontaneously when a gold substrate is exposed to a solution containing the thiol. tugraz.atsigmaaldrich.com The assembly is driven by two primary forces: a strong, semi-covalent bond between the sulfur headgroup of the thiol and the gold surface, and the van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.comrsc.org

The sulfur-gold interaction is robust, with a binding energy estimated to be around 45 kcal/mol (approximately 160-190 kJ/mol). sigmaaldrich.comeurekalert.org This strong affinity is the primary driver for the self-assembly process, causing the molecules to arrange into a densely packed, crystalline-like monolayer. sigmaaldrich.comeurekalert.org To maximize the stabilizing van der Waals forces between the hydrocarbon backbones, the alkyl chains typically tilt at an angle of about 30 degrees from the normal to the surface. sigmaaldrich.com This arrangement leads to a well-defined and stable structure, though the exact nature of the sulfur-gold bonding remains a subject of detailed investigation. rsc.org

The thiol headgroups in a nonanethiol self-assembled monolayer present a reactive surface capable of binding various metal ions from a solution. The affinity of sulfur for heavy metals is well-established.

Silver Ions (Ag+): Thiol groups exhibit a powerful affinity for silver ions. febscongress.orgnih.gov The interaction is highly favorable, leading to the formation of potent silver-thiolate bonds on the surface. eurekalert.orgfebscongress.org This binding can be so strong that it effectively sequesters silver ions from a solution, forming a new complex on the SAM surface. eurekalert.orgnih.gov Studies on various thiol-containing molecules and surfaces confirm that this interaction is a general mechanism, crucial in fields from materials science to biology. eurekalert.orgiaea.org

Cadmium Ions (Cd2+): Thiol-functionalized surfaces also demonstrate a strong capacity for adsorbing cadmium(II) ions from aqueous solutions. researchgate.netresearchgate.net Research using various thiol-bearing materials shows that the thiol groups are effective binding sites for Cd(II). researchgate.net In some systems, it has been observed that Cd(II) ions preferentially adsorb onto thiol groups over other available functionalities or even other metal ions. researchgate.net To enhance binding capacity and selectivity for ions like Cd(II), materials are often specifically designed with thiol groups to mimic heavy metal-binding proteins. figshare.com

Despite the organized and densely packed nature of alkyl thiol SAMs, they are not entirely impermeable to water. Research using neutron reflectometry to directly measure water interaction with submerged SAMs on gold has revealed significant water absorption into the monolayer. nih.gov These studies show that even well-formed SAMs can absorb between 1.6 and 5.7 water molecules per alkyl thiol molecule upon immersion. nih.gov

This infiltration is not necessarily dependent on the hydrophilicity of the terminal group of the thiol. nih.gov The findings suggest that water molecules can access and occupy inherent defects, fluid-like regions, and heterogeneous domains within the monolayer structure. nih.gov This permeability has implications for applications where a truly hermetic seal at the molecular level is required.

Table 1: Water Infiltration in Mixed Alkyl Thiol SAMs on Gold

SAM Composition (% 11-azido-1-undecanethiol (B1513429) in decanethiol) Water Molecules per Thiol Molecule Source
0% (Pure Decanethiol) ~2.5 nih.gov
25% ~1.6 nih.gov
50% ~2.8 nih.gov
75% ~5.7 nih.gov
100% (Pure 11-azido-1-undecanethiol) ~3.5 nih.gov

The long-term stability of thiolate SAMs in aqueous environments is a critical factor for their practical application in sensors and other devices. researchgate.netharvard.edu Generally, the gold-thiolate bond provides considerable stability. However, these monolayers can degrade over time when exposed to aqueous media, a process known as hydrolysis. researchgate.net

The robustness of thiolate SAMs against thermal and electrochemical stress determines their operational limits.

Thermal Stability: Alkanethiolate SAMs on gold are stable up to moderate temperatures. However, upon heating, desorption of the molecules can occur. Thermal desorption studies show that at elevated temperatures, structural changes occur within the monolayer. utexas.edu The desorption mechanism can vary with temperature; at lower temperatures (around 350 K), molecules may desorb as dialkyl disulfide species, while at higher temperatures (above 400 K), desorption can occur through the breaking of the S-Au bond. rsc.orgutexas.edu At even higher temperatures, the cleavage of the carbon-sulfur bond can occur, leaving atomic sulfur on the gold surface. rsc.org

Electrochemical Stability: The electrochemical stability of thiolate SAMs is typically assessed by measuring the potential at which the monolayer is oxidatively or reductively desorbed from the gold surface using techniques like cyclic voltammetry. researchgate.netmdpi.com The desorption potential is a measure of the monolayer's stability; a more extreme potential (more positive for oxidation, more negative for reduction) indicates higher stability. Thiolate monolayers are generally found to be quite stable electrochemically. researchgate.net Studies comparing them to other systems, like terminal alkyne monolayers, have shown that thiolate SAMs can be slightly more stable against oxidative desorption. researchgate.net The stability is also affected by the length of the alkyl chain and the quality of the monolayer packing. mdpi.com

Self-Assembled Monolayers (SAMs) of Nonanethiol on Gold Surfaces

Comparison with Alkyne-Based Monolayers on Gold

The formation of self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology and surface science, with applications ranging from biosensors to molecular electronics. For years, alkanethiols have been the dominant class of molecules for creating these highly ordered structures. However, the emergence of alkyne-based monolayers has prompted comparative studies to evaluate the relative strengths and weaknesses of these two important surface modification strategies. While direct comparative studies focusing specifically on this compound are limited, a robust body of research on analogous long-chain alkanethiols versus alkynes provides a strong basis for understanding the expected behavior.

Key parameters for evaluating the performance of SAMs include packing density, stability (hydrolytic, thermal, and electrochemical), and the resulting surface properties. Research comparing 1-octadecanethiol (B147371) (C18SH) and 1-octadecyne (B1346895) (C18-alkyne) SAMs on gold reveals significant differences in their structural and stability characteristics.

Packing Density and Molecular Arrangement:

Studies have consistently shown that alkanethiol monolayers, such as those formed from long-chain thiols analogous to this compound, exhibit a higher packing density compared to their alkyne counterparts. This difference is attributed to the nature of the gold-adsorbate bond and the intermolecular van der Waals forces. The sulfur-gold bond in thiol-based SAMs is a strong, semi-covalent interaction that dictates a specific packing arrangement, often a (√3 × √3)R30° structure on Au(111) surfaces. This leads to a densely packed, crystalline-like monolayer.

Stability of the Monolayers:

The stability of SAMs under various conditions is critical for their practical application. Comparative studies have examined hydrolytic, thermal, and electrochemical stability.

Hydrolytic and Thermal Stability: Research indicates that monovalent thiol and alkyne SAMs exhibit comparable hydrolytic and thermal stabilities. This suggests that for applications in aqueous environments or at elevated temperatures, both types of monolayers can offer reliable performance.

Electrochemical Stability: The electrochemical stability of SAMs is often assessed by their resistance to oxidative and reductive desorption. Studies have shown that the oxidative stability of alkanethiol SAMs on gold is generally high. In comparison, monovalent terminal alkyne monolayers on gold have been found to be slightly less stable than their thiolate analogs. This has been attributed to the lower packing density of the alkyne SAMs, which may allow for greater access of the electrolyte to the gold surface. However, it has also been noted that alkyne-based monolayers are more resistant to displacement by other organic thiols, which can be an advantage in complex biological media.

The table below summarizes the comparative properties of a representative long-chain thiol monolayer versus an alkyne monolayer on gold, which provides a framework for understanding the expected performance of a this compound-based SAM.

PropertyThiol-Based Monolayer (e.g., C18SH)Alkyne-Based Monolayer (e.g., C18-alkyne)
Packing Density HigherLower (approx. 74% of thiol)
Ellipsometric Thickness Thicker (e.g., ~2.2 nm)Thinner (e.g., ~1.8 nm)
Hydrolytic Stability High, comparable to alkyneHigh, comparable to thiol
Thermal Stability Comparable to alkyneComparable to thiol
Electrochemical Stability Generally higher oxidative stabilitySlightly lower oxidative stability
Resistance to Thiol Exchange Less resistantMore resistant

Role of this compound in Anti-Tarnish Coatings for Precious Metals

The tarnishing of precious metals, particularly silver and to a lesser extent gold, is a significant concern in various industries, including electronics, jewelry, and decorative arts. Tarnish is typically the result of a chemical reaction with atmospheric components, most notably sulfur compounds, which leads to the formation of a discolored layer on the metal surface. Self-assembled monolayers of alkanethiols, including isomers of nonanethiol, have been extensively investigated and employed as effective anti-tarnish agents. justia.com

The protective mechanism of this compound in an anti-tarnish coating is based on the formation of a dense, hydrophobic, and chemically inert barrier on the precious metal surface. The key steps and principles involved are:

Spontaneous Self-Assembly: When a precious metal substrate is exposed to a solution containing this compound, the thiol headgroup readily chemisorbs onto the metal surface. This process is driven by the strong affinity of sulfur for metals like gold and silver, forming a stable metal-thiolate bond.

Formation of a Protective Monolayer: The alkyl chains of the this compound molecules, driven by van der Waals interactions, pack together to form a highly ordered and dense monolayer. The bulky tertiary-butyl group of this compound will influence the packing density of this monolayer.

Hydrophobic Barrier: The exposed surface of the SAM is composed of the hydrocarbon tails of the this compound molecules, rendering the surface hydrophobic (water-repellent). This hydrophobic nature prevents corrosive aqueous solutions and atmospheric moisture from reaching the metal surface.

Inhibition of Chemical Reactions: The densely packed monolayer acts as a physical barrier, effectively blocking atmospheric gases such as hydrogen sulfide (B99878) (H₂S) and other sulfur-containing compounds from coming into contact with the underlying precious metal. This inhibition of direct contact prevents the chemical reactions that lead to the formation of tarnish (e.g., silver sulfide).

The effectiveness of alkanethiol-based anti-tarnish coatings has been demonstrated in numerous studies. For instance, research on silver surfaces has shown that treatment with alkanethiol solutions significantly retards the tarnishing process when exposed to sulfur-rich environments. researchgate.net Patents for anti-tarnish compositions frequently list various alkanethiols, including nonanethiol, as key active ingredients for the protection of both silver and gold surfaces. justia.comgoogle.com These formulations are often designed for use in the electronics industry to preserve the solderability and conductivity of components with precious metal finishes.

The research into anti-tarnish coatings is ongoing, with a focus on optimizing the long-term stability and durability of the protective monolayers under various environmental conditions.

Analytical Methodologies for Tert Nonanethiol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of tert-nonanethiol (B1584881), offering insights from atomic connectivity to surface-level interactions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound (systematic name: 2-methyloctane-2-thiol). By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous confirmation of the compound's complex branched structure. researchgate.netresearchgate.net

Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The six protons of the two methyl groups attached to the tertiary carbon (C2) would appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing thiol group. The protons of the long heptyl chain would exhibit characteristic multiplets (sextets, quintets, etc.), and the terminal methyl group of the chain would appear as a triplet. The thiol proton (-SH) typically presents as a singlet, though its chemical shift can be variable and it may undergo exchange with deuterated solvents. researchgate.netresearchgate.net

In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule produces a distinct signal. The spectrum would clearly show the quaternary carbon bonded to the sulfur atom, the two equivalent methyl carbons attached to it, and the individual carbons of the heptyl chain. The chemical shifts of these carbons provide definitive evidence of the molecular skeleton. researchgate.net While specific, experimentally verified high-resolution spectral data for this compound is not broadly published, the expected chemical shifts can be predicted based on established principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom TypeStructural PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiol Proton-SH1.5 - 2.5 (singlet, broad)N/A
Tertiary Methyl Protons(CH₃)₂-C-SH~1.3 (singlet, 6H)~30
Quaternary Carbon(CH₃)₂-C-SHN/A~45
Methylene Protons-C-CH₂-(CH₂)₄-CH₃1.2 - 1.6 (multiplets, 12H)22 - 40
Terminal Methyl Protons-(CH₂)₅-CH~0.9 (triplet, 3H)~14

Mass Spectrometry (MS) for Compound Identification and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₂₀S), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov

Research Findings: The nominal molecular weight of this compound is 160.32 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint that aids in structural identification. For tertiary thiols, the molecular ion peak is often weak or absent because the C-S bond and the C-C bonds at the tertiary carbon are prone to cleavage. youtube.com

The mass spectrum of this compound is characterized by specific fragment ions. The most prominent fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the thiol group, leading to the formation of highly stable carbocations. The observation of a base peak at m/z 57 is characteristic, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). Another significant peak at m/z 71 can be attributed to the loss of the heptyl radical. nih.gov

Table 2: Key Fragments in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonFormulaSignificance
160Molecular Ion [M]⁺[C₉H₂₀S]⁺Confirms molecular weight
127Loss of SH radical [M-SH]⁺[C₉H₁₉]⁺Indicates a thiol compound
71Loss of heptyl radical[C₄H₉S]⁺Fragmentation at the tertiary carbon
57tert-butyl cation[C₄H₉]⁺Highly stable fragment, often the base peak nih.gov
43Propyl cation[C₃H₇]⁺Further fragmentation of the alkyl chain nih.gov

Infrared Spectroscopy for Conformational and Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In this compound, IR spectroscopy can confirm the presence of the thiol (-SH) group and the alkane (C-H) structural components. mdpi.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2850 - 2960StretchingAlkyl C-HStrong
2550 - 2600StretchingS-HWeak researchgate.net
1450 - 1475Bending (Scissoring)CH₂Medium
1365 - 1385Bending (Rocking)C-H (tert-butyl group)Medium to Weak

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Stability Assessments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top few nanometers of a surface. It is particularly valuable for studying self-assembled monolayers (SAMs) of thiols like this compound on metallic substrates, such as gold. researchgate.net

Research Findings: When this compound chemisorbs onto a gold surface, it forms a gold-thiolate bond (Au-S-R). XPS can verify this process by analyzing the binding energy of the core electrons. The S 2p core level spectrum is highly informative: a peak at a binding energy of approximately 162 eV is characteristic of a bound thiolate species, whereas unbound thiol or physisorbed disulfide species typically show a peak at higher binding energies (163.5-164 eV). researchgate.net

XPS is also used to assess the quality and stability of the monolayer. By quantifying the atomic percentages of sulfur, carbon, and the underlying gold substrate, the packing density and surface coverage can be estimated. Stability assessments can be performed by exposing the SAM to different conditions (e.g., heat, solvents, or UV radiation) and monitoring any changes in the elemental composition or the chemical state of the sulfur, which might indicate desorption or oxidation (formation of sulfonates, with S 2p binding energies around 168 eV). researchgate.net

Table 4: Typical XPS Binding Energies for this compound SAM on Gold

Core LevelChemical SpeciesTypical Binding Energy (eV)Analytical Purpose
S 2p₃/₂Bound Thiolate (Au-S-R)~162.0Confirmation of chemisorption researchgate.net
S 2p₃/₂Unbound Thiol (-SH)~164.0Detection of physisorbed or multilayered thiol researchgate.net
S 2p₃/₂Oxidized Sulfur (e.g., Sulfonate)~168.0Assessment of monolayer degradation
C 1sAlkyl Chain (-CH₂-, -CH₃)~285.0Confirmation of organic layer presence
Au 4f₇/₂Gold Substrate~84.0Reference for substrate signal attenuation

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its quantification and subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of this compound. nih.gov The technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Research Findings: In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. Volatile compounds like this compound are then separated as they travel through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. nih.gov this compound, with a boiling point of approximately 188 °C, is well-suited for this technique. sigmaaldrich.com

As each separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific component. The retention time (the time it takes for the compound to pass through the column) provides a preliminary identification, while the mass spectrum provides confirmation by matching it against a spectral library, such as the NIST Mass Spectrometry Data Center database, where data for this compound is available. nih.gov This method allows for the detection and quantification of this compound even in complex matrices like natural gas or industrial chemical streams. nih.gov

Table 5: Analytical Parameters in GC-MS Analysis of this compound

ParameterDescriptionSignificance for this compound Analysis
Retention Time (RT)Time taken for the analyte to pass through the GC column.A characteristic value used for preliminary identification under specific chromatographic conditions. researchgate.net
GC ColumnTypically a capillary column with a non-polar or mid-polar stationary phase.Separates this compound from other volatile compounds based on boiling point and polarity. nih.gov
Ionization ModeTypically Electron Ionization (EI) at 70 eV.Generates reproducible fragmentation patterns for library matching.
Mass SpectrumPlot of ion abundance vs. mass-to-charge ratio (m/z).Provides a molecular fingerprint for definitive identification and structural confirmation. nih.gov
Identification of Odor-Active Compounds in Complex Mixtures

The identification of specific odor-active compounds like this compound within a complex matrix is primarily achieved through Gas Chromatography-Olfactometry (GC-O). This technique separates volatile compounds, which are then assessed by human panelists to detect and describe odors. The effluent from the gas chromatograph is split, with one part directed to a mass spectrometer for chemical identification and the other to a sniffing port for sensory analysis. rsc.org A team of trained panelists analyzes the extracts, noting the retention time and specific odor descriptors for each compound detected. northwestern.edu This dual-detection approach is crucial for correlating a specific chemical structure with its perceived aroma. For instance, in studies of food aromas, dozens of volatile compounds are screened, but only those that elicit an olfactory response at the sniffing port are designated as odor-active. researchgate.net

Aroma Extract Dilution Analysis (AEDA) for Odorant Potency

The following table illustrates results from an AEDA study on traditional Hunan smoke-cured pork leg, showcasing various compounds and their corresponding potencies.

CompoundOdor DescriptionFlavor Dilution (FD) Factor
GuaiacolSmoky, medicinal2187
4-MethylguaiacolSmoky, spicy729
(E)-2-NonenalFatty, green243
MethionalPotato-like81
2-Acetyl-1-pyrrolineRoasty, popcorn-like243
3-EthylphenolAnimalic, phenolic6561
Data sourced from a study on smoke-cured pork leg to demonstrate the AEDA method's output. rsc.org

Electrochemical Methods in this compound Research

Electrochemical methods are pivotal for investigating the behavior of this compound when it forms self-assembled monolayers (SAMs) on conductive surfaces.

Cyclic Voltammetry for Studying Monolayers on Electrodes

Cyclic Voltammetry (CV) is a primary technique used to characterize the formation and properties of this compound monolayers on electrodes, typically gold (Au). researchgate.net In this method, a potential is swept between two values while the resulting current is measured. researchgate.net When an alkanethiol like this compound forms a dense, well-ordered monolayer on the gold surface, it acts as an insulating barrier. researchgate.net This barrier blocks or hinders the electron transfer between the electrode and a redox-active probe, such as Fe(CN)₆³⁻/⁴⁻, present in the electrolyte solution. researchgate.net The degree to which the current from the redox probe is suppressed on the modified electrode compared to a bare electrode provides a qualitative measure of the monolayer's integrity and packing density. researchgate.netresearchgate.net The appearance of a symmetrical, nearly reversible redox wave in the voltammogram can also indicate the electrochemical behavior of specific groups within the monolayer itself, such as ferrocenyl groups if they are incorporated. researchgate.net

ParameterObservation on Bare ElectrodeObservation on Thiol-Modified ElectrodeImplication
Redox Peak Current High current peaks for redox probeSignificantly reduced or absent peaksMonolayer effectively blocks electron transfer. researchgate.netresearchgate.net
Peak-to-Peak Separation Close to ideal 59 mVCan be altered depending on monolayer propertiesIndicates changes in electron transfer kinetics.
Monolayer Redox Wave N/ASymmetrical wave if monolayer is redox-activeCharacterizes the electrochemical process of the surface-confined molecules. researchgate.net
This table summarizes typical findings in a CV experiment for alkanethiol SAMs.

Chronoamperometric Pulse Programs for Surface Concentration Determination

Chronoamperometric techniques can be applied to determine the surface concentration (coverage) of electroactive species within a monolayer. This method involves applying a sudden potential step to the electrode and recording the resulting current as a function of time. For a monolayer containing a redox-active component, the integrated charge (area under the current-time curve) after the potential step is directly proportional to the total number of electroactive molecules on the electrode surface. By relating this charge to the electrode area, a precise surface concentration can be calculated. This technique is particularly useful in studies where components like ferrocene-functionalized dendrimers are co-adsorbed with alkanethiols to form mixed monolayers. researchgate.net

Advanced Microscopy Techniques for Surface Analysis

High-resolution microscopy is indispensable for visualizing the structure and composition of surfaces modified with this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of the substrate before and after the formation of a this compound monolayer. researchgate.net SEM provides high-resolution images that can reveal changes in surface texture, such as the smoothing or roughening of the gold substrate upon monolayer formation. researchgate.net While SEM itself primarily visualizes topography, it is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). The EDS detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for elemental analysis. To confirm the presence of a this compound monolayer, EDS would be used to detect the characteristic signal of sulfur, which is absent on the bare gold substrate. This combination of imaging and elemental analysis provides definitive evidence of the monolayer's successful formation and can offer insights into its uniformity. acs.org

Neutron Reflectometry for Water Association in Self-Assembled Monolayers

The fundamental principle of neutron reflectometry involves directing a highly collimated beam of neutrons onto a flat surface functionalized with a SAM and measuring the intensity of the reflected neutrons as a function of the momentum transfer vector, which is related to the angle of incidence and the neutron wavelength. The significant difference in the neutron scattering lengths of hydrogen and its isotope deuterium (B1214612) is a key advantage of this technique. By performing experiments in both normal water (H₂O) and heavy water (D₂O), or mixtures thereof, the contrast between the solvent and the monolayer can be systematically varied. This contrast variation allows for the unambiguous determination of the water distribution within the SAM.

In a typical experiment, a silicon or gold substrate is coated with a this compound SAM. The reflectivity profile is first measured under dry conditions to characterize the pristine monolayer. Subsequently, the sample is exposed to a liquid cell containing either H₂O or D₂O, and the reflectivity is measured again. Any changes in the reflectivity profile are indicative of water associating with or penetrating the monolayer. Analysis of the data provides a model of the interface, typically consisting of the substrate, the thiol layer, and the bulk solvent. The model yields parameters such as the thickness, roughness, and SLD of each layer. The SLD of the thiol layer in the presence of water is directly related to the volume fraction of water within the monolayer.

Research on various alkylthiol SAMs has demonstrated the utility of neutron reflectometry in revealing the extent of water association. nih.govacs.org Studies on both hydrophobic and hydrophilic SAMs have shown significant water absorption. nih.govacs.org For instance, investigations into SAMs composed of decanethiol and 11-azido-1-undecanethiol (B1513429) on gold substrates revealed water absorption ranging from 1.6 to 5.7 water molecules per alkylthiol chain when the SAMs were immersed in water. nih.govacs.orgresearchgate.net This water infiltration was found to be independent of the terminal group's hydrophilicity, suggesting that water can access defects, grain boundaries, and less ordered regions within the monolayer. nih.govacs.org

Furthermore, neutron reflectometry studies on methoxy (B1213986) tri(ethylene glycol) terminated undecylthiolate SAMs have identified an extended water layer of approximately 4 nm at the SAM surface with a reduced density of 85-90% of that of bulk water. uni-tuebingen.deacs.orgresearchgate.net While specific data for this compound is not as prevalent in the literature, the branched structure of the tert-nonyl group might be expected to form less densely packed monolayers compared to linear alkanethiols, potentially leading to a different water association profile. Neutron reflectometry provides the ideal tool to investigate such structural effects on water penetration.

The findings from neutron reflectometry studies on analogous systems underscore the importance of this technique for characterizing the interfacial properties of thiol-based SAMs. The quantitative data on water association is crucial for understanding the performance of these monolayers in applications such as corrosion protection, biocompatible coatings, and chemical sensing, where the integrity of the monolayer in an aqueous environment is paramount.

Table 1: Neutron Reflectometry Data on Water Association in Alkylthiol SAMs

Thiol System Substrate Water Molecules per Thiol Reduced Water Density Layer Reference
Decanethiol / 11-azido-1-undecanethiol Gold 1.6 - 5.7 Not specified nih.govacs.org
Methoxy tri(ethylene glycol) terminated undecylthiolate Gold Not specified ~4 nm with 85-90% of bulk water density uni-tuebingen.deacs.orgresearchgate.net
Octadecanethiolate Not specified Not specified Unreasonably low water density observed acs.org
Hydroxy-terminated undecylthiolate Not specified Not specified Inconclusive models for the water interface acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Decanethiol
11-azido-1-undecanethiol
Methoxy tri(ethylene glycol) terminated undecylthiolate
Octadecanethiolate
Hydroxy-terminated undecylthiolate
Water

Environmental and Toxicological Considerations in Academic Research on Tert Nonanethiol

Biodegradation and Persistence Studies

Assessment of Ready Biodegradability in Environmental Contexts

Ready biodegradability tests are designed to screen chemicals for their potential to undergo rapid and ultimate degradation in an aerobic aqueous environment. oecd.org According to studies conducted under the framework of Directive 67/548/EEC, Annex V, C.4.D, tert-Nonanethiol (B1584881) is not readily biodegradable. cpchem.comcpchem.com In a 28-day aerobic test, the compound showed 0% degradation, failing to meet the pass levels required for classification as readily biodegradable. cpchem.comcpchem.com These pass levels are typically 60% of the theoretical maximum CO2 production or 70% removal of dissolved organic carbon (DOC) within a 10-day window during the 28-day test period. oecd.org This lack of ready biodegradability suggests that this compound has the potential to persist in the environment. cpchem.comservice.gov.uk

Test ParameterResultMethod/Guideline
Ready Biodegradability 0% degradation in 28 daysDirective 67/548/EEC, Annex V, C.4.D
Classification Not readily biodegradable-
Data derived from safety data sheets for Sulfole® 90 Mercaptan. cpchem.comcpchem.com

Investigation of Environmental Degradation Pathways and By-products

While this compound resists ready biodegradation, other degradation pathways may exist under specific environmental conditions. Research into the related compound, tert-dodecanethiol, indicates that alkylthiols can potentially oxidize to form disulfides and, with prolonged exposure to reagents, sulfonic acids. service.gov.uk However, it is not definitively known if this oxidation pathway is significant for this compound under typical environmental conditions of high dilution. service.gov.uk In the event of combustion, hazardous decomposition products such as carbon oxides and sulfur oxides are formed. cpchem.com

Ecotoxicity to Aquatic Life

The ecotoxicity of this compound is a significant concern, with data indicating high toxicity to aquatic organisms in both short-term and long-term exposures.

Short-Term (Acute) Aquatic Hazards of this compound

This compound is classified as very toxic to aquatic life, posing an acute hazard. cpchem.comcpchem.comnih.gov This classification is supported by ecotoxicological studies on aquatic invertebrates. Testing on Daphnia magna (water flea) established a median effective concentration (EC50) of 0.090 mg/L over a 48-hour exposure period, based on immobilization. cpchem.com This low value highlights the compound's high acute toxicity to this key aquatic species. cpchem.com

Test SpeciesEndpointResultExposure TimeTest Guideline
Daphnia magna (Water Flea)EC50 (Immobilization)0.090 mg/L48 hoursOECD Test Guideline 202
Data derived from a safety data sheet for Sulfole® 90 Mercaptan. cpchem.com

Long-Term (Chronic) Aquatic Hazards and Lasting Effects

The environmental concern for this compound extends to its long-term effects. The compound is classified as very toxic to aquatic life with long-lasting effects (H410). cpchem.comnih.govcpchem.com This classification indicates that the substance may cause adverse effects in aquatic environments over extended periods, potentially impacting the life cycle and sustainability of aquatic populations. nih.govnih.gov While specific long-term toxicity studies on fish or algae for this compound are not detailed in the available research, the chronic hazard classification itself points to a significant and lasting risk to aquatic ecosystems. cpchem.comcpchem.com

Academic research into the toxicological profile of this compound involves a range of standardized tests to determine its potential effects on mammalian systems. These studies are fundamental for understanding the substance's intrinsic hazardous properties.

Mutagenicity Studies in Bacterial and Mammalian Cell Cultures

Mutagenicity studies are conducted to assess a chemical's potential to induce genetic mutations. A common method is the Ames test, which utilizes specific strains of Salmonella typhimurium bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid. nih.govresearchgate.net A substance is considered mutagenic in this assay if it causes the bacteria to revert to a state where they can produce the amino acid, thereby forming colonies. nih.gov

In the case of this compound, research has shown that it does not induce mutagenic effects in either bacterial or mammalian cell cultures. cpchem.comcpchem.com These findings suggest that the compound does not cause point mutations or other changes in the genetic material of these test systems.

Table 1: Mutagenicity Study Findings for this compound

Test System Finding Reference
Bacterial Cell Cultures No mutagenic effects observed cpchem.comcpchem.com
Mammalian Cell Cultures No mutagenic effects observed cpchem.comcpchem.com

Teratogenicity and Developmental Toxicity Assessments

Teratogenicity studies investigate the potential of a substance to cause developmental abnormalities in a fetus. amazonaws.com These assessments are critical for understanding the risks a chemical might pose to embryonic and fetal development during pregnancy. Animal studies are typically employed to evaluate these potential effects.

For this compound, animal testing has indicated that the substance did not produce any observable effects on fetal development. cpchem.comcpchem.com A specific study conducted on rats via inhalation exposure found no evidence of teratogenicity. cpchem.com

Table 2: Developmental Toxicity Assessment of this compound

Study Type Species Test Guideline Findings Reference
Developmental Toxicity Rat OECD Guideline 414 No adverse effects on fetal development observed. cpchem.com

Repeated Dose Toxicity Studies and Target Organ Identification (e.g., Kidney, Liver)

Repeated dose toxicity studies aim to identify the adverse toxicological effects that may occur after prolonged and repeated exposure to a substance. chemsafetypro.com These studies are crucial for determining a chemical's general toxic characteristics, identifying specific target organs, and understanding dose-response relationships. chemsafetypro.com The liver and kidneys are often primary organs of concern due to their central roles in metabolism and excretion. researchgate.netsci-hub.st

In research involving this compound, repeated dose inhalation studies in rats have identified the kidney and liver as target organs. cpchem.comcpchem.com These findings are based on information from similar substances and point to these organs as being susceptible to the effects of prolonged exposure. cpchem.comcpchem.com

Table 3: Repeated Dose Toxicity Study Details for this compound

Study Duration Application Route Species Test Guideline Identified Target Organs Reference
4 Weeks Inhalation Rat OECD Guideline 412 Kidney, Liver cpchem.comcpchem.com
13 Weeks Inhalation Rat OECD Test Guideline 413 Not specified in detail, supports general findings. cpchem.com

Acute Toxicity Studies via Oral, Dermal, and Inhalation Routes

Acute toxicity studies evaluate the adverse effects that can occur shortly after a single exposure to a substance. amazonaws.com These studies are typically conducted via oral, dermal, and inhalation routes to understand the immediate hazards associated with different types of exposure. The results are often expressed as an LD50 (lethal dose for 50% of a test population) or LC50 (lethal concentration for 50% of a test population).

Studies on this compound have established its acute toxicity profile in rats through standardized OECD test guidelines. cpchem.comcpchem.com

Table 4: Acute Toxicity Findings for this compound

Exposure Route Species Test Guideline Result Reference
Oral Rat OECD Test Guideline 401 LD50: 5,550 mg/kg cpchem.com
Dermal Rat OECD Test Guideline 402 LD50: > 2,000 mg/kg cpchem.comcpchem.com
Inhalation Rat OECD Test Guideline 403 LC50: > 7.04 mg/l (4.5 h exposure) cpchem.comcpchem.com

Skin and Eye Irritation Potential

Investigations into the skin and eye irritation potential of a chemical are performed to determine if it can cause reversible inflammatory changes to these tissues upon direct contact. Based on animal evidence, this compound is not considered to be an irritant to either the skin or eyes. cpchem.com

Table 5: Irritation Potential of this compound

Endpoint Finding Basis of Finding Reference
Skin Irritation No skin irritation Animal evidence cpchem.com
Eye Irritation No eye irritation Animal evidence cpchem.com

Skin Sensitization Studies

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. europa.eu The Guinea Pig Maximisation Test (GPMT) is one of the established animal assays used to screen for chemicals that may cause skin sensitization. europa.euwikipedia.org This test involves an initial induction phase to sensitize the animal, followed by a challenge phase to elicit a potential allergic response. wikipedia.org

Research on this compound using a guinea pig test has demonstrated that the substance is a weak skin sensitizer. cpchem.com

Table 6: Skin Sensitization Study Finding for this compound

Test Method Species Finding Reference
Guinea Pig Test Guinea Pig Weak skin sensitizer cpchem.com

Toxicokinetic Profile and Absorption/Excretion Pathways

The toxicokinetic profile of a chemical substance describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Understanding these pathways is fundamental in academic research to predict the internal exposure and potential biological activity of a compound like this compound. While specific kinetic studies on this compound are not extensively published, its behavior can be inferred from its physicochemical properties and data from related mercaptans.

Gastrointestinal Absorption Based on Physicochemical Properties

The absorption of a chemical from the gastrointestinal (GI) tract following ingestion is heavily dependent on its physicochemical characteristics. nih.gov Key factors include molecular size, lipophilicity (fat solubility), water solubility, and ionization state. researchgate.netfiveable.me For this compound, its properties strongly suggest a potential for significant absorption through this route.

Studies on mercaptans in general confirm that ingestion is a viable route of absorption. nih.gov Although specific quantitative studies detailing the rate and extent of this compound absorption in the GI tract are not available in the reviewed literature, its physicochemical profile is highly favorable for passive diffusion across the gastrointestinal mucosa. nih.gov The reporting of an acute oral LD50 in rats of 5,550 mg/kg, while indicating low acute toxicity, confirms that the substance is absorbed through the gastrointestinal tract to a degree sufficient to be systemically available. cpchem.com

Table 1: Physicochemical Properties of this compound Relevant to Gastrointestinal Absorption

Property Value Source(s)
Molecular Formula C₉H₂₀S nih.govnist.gov
Molecular Weight 160.32 g/mol nih.govnist.govsigmaaldrich.com
Physical State Liquid nih.gov
Density 0.856 g/mL at 25 °C sigmaaldrich.comarkema.com
Predicted logP (XlogP) 4.0 nih.govuni.lu

| Vapor Pressure | 0.578 mmHg at 25°C | arkema.com |

Potential for Skin Penetration

Dermal contact is a significant potential route of exposure in industrial and laboratory settings. The ability of a chemical to penetrate the skin is, much like GI absorption, influenced by its physicochemical properties, particularly its lipophilicity and molecular size. nih.gov

The stratum corneum, the outermost layer of the skin, is a lipid-rich barrier that lipophilic substances can more readily penetrate. With a high logP value of 4.0 and a relatively small molecular size, this compound possesses characteristics favorable for dermal absorption. nih.govuni.lu As a neat liquid, it can act as its own solvent, facilitating its passage into the skin. arkema.comnih.gov

General toxicological information on mercaptans indicates that they can be absorbed through the skin upon direct contact. nih.gov An acute dermal toxicity study in rats for this compound reported an LD50 of >2,000 mg/kg, which demonstrates that the compound can be absorbed through the skin in quantities sufficient to produce systemic effects. cpchem.com While specific studies measuring the flux rate of this compound across skin membranes were not identified in the literature, its molecular properties are consistent with a compound capable of cutaneous penetration. nih.govunil.ch

Metabolism and Excretion of Derivatives

Once absorbed, foreign compounds are typically subject to metabolic processes, primarily in the liver, which transform them into more water-soluble derivatives to facilitate their excretion from the body. nih.gov

Specific research on the metabolic fate of this compound is limited. However, the general metabolism of mercaptans is understood to proceed through enzymatic processes. nih.gov Enzymes such as cytochrome P450 or peroxidases may be involved in the biotransformation of mercaptans, potentially leading to the formation of various metabolites. nih.gov In repeated-dose inhalation studies on a similar substance, the liver and kidneys were identified as target organs, which may suggest their role as primary sites of metabolism and/or excretion for this compound. cpchem.comcpchem.com

The excretion of mercaptans and their metabolites is primarily expected to occur via the urine after they are converted into more hydrophilic (water-soluble) compounds, often through conjugation. nih.gov Biliary excretion into the feces is another possible elimination pathway. nih.gov A safety data sheet for a product containing this compound notes that accumulation in aquatic organisms is unlikely, which indirectly supports the idea that the substance is effectively metabolized and excreted by organisms. cpchem.comcpchem.com

Applications of Tert Nonanethiol in Specialized Research Domains

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, tert-nonanethiol (B1584881) serves as a critical component in controlling polymer structures and developing novel materials.

As a Molecular Weight Modifier in Polymerization Reactions

StepReactionDescription
Initiation Initiator → 2 R•The initiator molecule decomposes to form free radicals (R•).
Propagation R• + M → RM•The free radical reacts with a monomer (M) to start a polymer chain.
Chain Growth RMn• + M → RMn+1•The polymer chain continues to grow by adding more monomer units.
Chain Transfer RMn• + T-SH → RMnH + T-S•The growing polymer chain reacts with this compound (T-SH), terminating the chain and creating a new thionyl radical (T-S•).
Re-initiation T-S• + M → T-SM•The thionyl radical initiates a new polymer chain.

Table 1: General Mechanism of Chain Transfer in Radical Polymerization

Development of New Polymers and Coatings (e.g., via Disulfide By-products)

The oxidation of this compound leads to the formation of di-tert-nonyl polysulfides (TNPS), which are themselves valuable in material science. chempoint.comchempoint.comcpchem.com These polysulfide compounds are utilized in a variety of applications, including as extreme pressure and anti-wear additives in lubricant formulations and as sulfiding agents for activating hydrotreating catalysts in the petroleum industry. chempoint.comcpchem.com

Liquid polysulfide polymers are known for their use in high-performance sealants, adhesives, and protective coatings. nouryon.com These materials exhibit excellent resistance to solvents, fuels, and water, making them suitable for demanding environments such as in the construction of water purification plants and for secondary containment areas to prevent chemical spillage. nouryon.com While research on polymers derived directly from di-tert-nonyl polysulfide is specific, the broader class of polysulfide polymers, such as Thioplast® G, demonstrates the potential for creating flexible and chemically resistant materials. nouryon.com These polymers can be used to flexibilize epoxy resin formulations for sealants and adhesives. nouryon.com

Microphase Separation in Mixed Polymer Brushes

While direct studies involving this compound in microphase separation of mixed polymer brushes are not prevalent in the reviewed literature, the behavior of other alkanethiols in similar systems provides a strong indication of its potential utility. Mixed polymer brushes, which consist of two or more different types of polymer chains grafted to a surface, can undergo microphase separation, leading to the formation of nanoscale patterns. This behavior is of interest for creating structured surfaces with tailored properties.

The formation and morphology of these separated microphases are influenced by factors such as grafting density, solvent quality, and the chemical nature of the polymers. Thiol-terminated polymers are commonly used to create such brushes on gold or other metallic surfaces. The principles of self-assembly and phase separation observed with other alkanethiols on nanoparticles suggest that this compound could be employed to create specific surface structures.

Pharmaceutical and Agrochemical Research

The reactivity of the thiol group makes this compound a useful intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Specialty Chemicals

This compound is used as a chemical intermediate or a building block in the synthesis of various specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. nbinno.comnih.gov Its role is typically to introduce the bulky tert-nonylthio group into a target molecule, which can influence the molecule's steric and electronic properties, and consequently its biological activity. The synthesis of bioactive compounds often involves multicomponent reactions where various fragments are combined to create structurally complex molecules. nih.gov Thiol-containing compounds can be key reactants in such synthetic strategies.

Olfactory Research and Odorant Perception

The study of how molecular structure relates to odor perception is a significant area of research, and thiols are a class of compounds known for their potent and often distinct odors.

Research into the structure-odor relationships of homologous series of alkanethiols has revealed several key principles that are relevant to the odor perception of this compound. acs.orgnih.govnih.gov One of the most significant findings is that tertiary alkanethiols generally exhibit lower odor thresholds than their primary or secondary counterparts. acs.orgnih.gov The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Furthermore, the chain length of alkanethiols has a pronounced effect on their odor thresholds. In homologous series of thiols, a minimum odor threshold is typically observed for compounds with five to seven carbon atoms. nih.gov As the carbon chain length increases beyond this point, the odor threshold tends to increase exponentially. nih.gov

The odor quality of alkanethiols also changes with chain length. While shorter-chain thiols are often described with terms like "sulfurous" or "roasty," those with nine or more carbons, such as nonanethiol, may be described as "soapy". researchgate.net The specific odor profile of this compound is influenced by its tertiary structure and nine-carbon chain. Studies comparing various mercaptans have shown that tertiary thiols consistently have low odor thresholds. nih.gov

Compound ClassGeneral Odor Threshold TrendReference
Primary AlkanethiolsHigher than tertiary thiols acs.org, nih.gov
Secondary AlkanethiolsHigher than tertiary thiols acs.org, nih.gov
Tertiary Alkanethiols Lower than primary or secondary thiols acs.org, nih.gov
Effect of Chain LengthMinimum threshold at C5-C7, then increases nih.gov

Table 2: Influence of Thiol Structure on Odor Threshold

Contribution to Flavor and Aroma Profiles in Food Science

Thiols, including isomers of nonanethiol, hold a unique position among the approximately 230 known key food odorants due to their exceptionally low odor thresholds. researchgate.net The sensory perception of these sulfur-containing compounds can be intense and varied. While the linear isomer, 1-nonanethiol (B74206), is described as having a "bad smell," and the tertiary isomer, this compound, is noted for its "repulsive" odor, their contribution to aroma is complex. nih.govcpchem.com The structure of the thiol plays a significant role in its perceived scent; tertiary thiols are known to exhibit low odor thresholds, with aromas often described as sulfury or rubber-like. researchgate.net

Compound NameCAS NumberMolecular FormulaDescription/Relevance
This compound25360-10-5C₉H₂₀SA tertiary thiol with a repulsive odor, studied for its interaction with olfactory receptors and use in biotechnology. cpchem.comnih.govsigmaaldrich.com
1-Nonanethiol1455-21-6C₉H₂₀SA linear thiol, considered a key food odorant, that activates olfactory receptors OR1A1 and OR2W1. researchgate.netnih.govsigmaaldrich.com

Ectopic Odorant Receptors and their Ligands

Originally thought to be exclusive to the nasal epithelium, it is now known that olfactory receptors are expressed in numerous non-olfactory tissues throughout the human body, where they are referred to as ectopic odorant receptors (EORs). nih.govresearchgate.net These EORs are involved in a variety of physiological processes, acting as chemosensors that respond to ligands, including flavor compounds from food. researchgate.netnih.gov The activation of EORs has been linked to functions such as hormone secretion, metabolism, and cell proliferation. researchgate.netmdpi.com

Given that 1-nonanethiol activates OR1A1 and OR2W1, and that these and other ORs are expressed ectopically, it is plausible that this compound could act as a ligand for these receptors in various tissues. researchgate.netunimi.it For example, EORs are found in the gut, pancreas, liver, and muscle tissue. nih.govmdpi.com The activation of EORs in the digestive system by food-derived odorants can influence processes like serotonin (B10506) release and appetite regulation. researchgate.net The discovery of these EORs and their diverse functions opens up potential therapeutic applications, where food-derived compounds could be used to modulate physiological processes in a targeted manner. nih.gov

Biotechnology and Biosensor Development

The unique chemical properties of thiols, particularly their strong affinity for gold surfaces, make this compound a valuable component in the fields of biotechnology and biosensor development.

Functionalization of Gold Surfaces for Biosensing Applications

Alkanethiols like this compound are fundamental to creating self-assembled monolayers (SAMs) on gold surfaces, a cornerstone technique for fabricating electrochemical biosensors. nih.govmdpi.com When a gold substrate is exposed to a solution containing an alkanethiol, the sulfur headgroup chemisorbs onto the gold, forming a stable, highly organized, and densely packed single layer of molecules. rsc.org

These SAMs serve several critical functions in biosensors:

Surface Passivation: The monolayer acts as an insulating barrier that prevents non-specific adsorption of proteins and other biomolecules from a sample (like blood serum) onto the electrode surface, which reduces background noise and improves the sensor's signal-to-noise ratio. acs.org

Controlled Immobilization: The terminal end of the alkanethiol chain can be modified with a specific functional group (e.g., carboxyl, amino). This allows for the controlled, covalent attachment of biorecognition elements, such as DNA probes, aptamers, or antibodies, to the sensor surface. mdpi.comresearchgate.net

Tunable Properties: The length of the alkane chain influences the properties of the SAM. While longer chains can create more stable and well-packed layers, shorter chains often support more efficient electron transfer, a crucial aspect of electrochemical sensing. nih.gov

The stability of the gold-thiol bond, however, can be a limitation, as it is susceptible to oxidation in ambient conditions. nih.gov Research has explored using more robust anchoring groups or optimizing the monolayer composition to enhance the long-term operational stability of these biosensors in biological fluids. acs.orgnih.gov The use of this compound and other alkanethiols provides a molecular-level control that is essential for the development of highly sensitive and specific label-free biosensors for applications in medical diagnostics, food safety, and environmental monitoring. iphy.ac.cn

Development of Antifouling Coatings on Biosensor Interfaces

The formation of self-assembled monolayers (SAMs) is a widely studied technique for modifying surfaces to prevent the non-specific adhesion of biological molecules, a phenomenon known as biofouling. cpchem.com Thiol-based molecules are frequently used for this purpose as they can form well-ordered, functionalized organic films on noble metal surfaces like gold, which are common substrates for biosensor electrodes. cpchem.com These SAMs can be tailored with specific terminal functionalities to control surface properties such as hydrophobicity, which is crucial for creating an effective antifouling interface. cpchem.com The goal of such coatings is to create a barrier, often a hydration layer, that resists the adsorption of proteins and other biomacromolecules, thereby enhancing the sensitivity and reliability of the biosensor. cpchem.comcpchem.com

However, dedicated research focusing specifically on the use of this compound for creating antifouling coatings on biosensor interfaces is not prominently available in publicly accessible scientific literature. While various linear alkanethiols and functionalized thiols are subjects of extensive research in this area, the unique steric hindrance of the tertiary structure of this compound may influence the packing density and order of the resulting monolayer, factors critical for effective antifouling performance.

Chemical Additives and Industrial Applications

Lubricants and Lubricant Additives

This compound is identified for its use as an additive in lubricants and lubricant formulations. nih.gov It belongs to the class of sulfur-containing compounds that are widely employed as extreme pressure (EP) additives. The primary function of an EP additive is to prevent catastrophic failure of interacting metal surfaces under conditions of high load and temperature where the liquid lubricant film is squeezed out, leading to boundary lubrication regimes. nasa.govresearchgate.net

Under these extreme conditions, this compound thermally decomposes at the points of asperity contact between moving metal parts. The sulfur released from the thiol molecule chemically reacts with the metal surface to form a sacrificial, solid-like boundary film, typically composed of metal sulfides. This film has a lower shear strength than the base metal, preventing direct metal-to-metal contact, adhesion, and the formation of micro-welds that lead to scuffing and seizure. researchgate.net The presence of such sulfur-based EP additives is crucial for the performance of gear oils, cutting fluids, and greases used in heavy-duty applications. cpchem.com While the general mechanism is well-understood for sulfurized additives, specific performance data quantifying the anti-wear and friction-reducing properties of formulations containing solely this compound is not detailed in the available research.

Properties of this compound

PropertyValue
IUPAC Name 2-methyloctane-2-thiol nih.gov
Synonyms tert-Nonyl mercaptan, t-Nonyl mercaptan, Sulfole® 90 cpchem.comnih.gov
CAS Number 25360-10-5 nih.gov
Molecular Formula C₉H₂₀S nih.gov
Molecular Weight 160.32 g/mol nih.govepa.gov
Physical Description Colorless liquid with a repulsive odor cpchem.comnih.gov
Density 0.856 g/mL at 25 °C sigmaaldrich.com
Boiling Point 188 °C sigmaaldrich.com
Flash Point 64 °C (147 °F) cpchem.com
Refractive Index n20/D 1.457 sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Nonanethiol in a laboratory setting?

  • Methodological Answer : tert-Nonanethiol (CAS 25360-10-5) is typically synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting tert-nonyl halides with thiourea under alkaline conditions yields the thiol, followed by acid hydrolysis. Key parameters include:

  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

  • Purification : Distillation under reduced pressure (boiling point: ~220–230°C) or column chromatography with silica gel.

  • Safety : Conduct reactions in inert atmospheres (N₂/Ar) due to thiols’ sensitivity to oxidation .

    Table 1 : Synthesis Optimization Parameters

    ParameterOptimal Condition
    Temperature80–100°C
    SolventEthanol/water mixture
    Reaction Time6–8 hours

Q. How can researchers characterize the purity and structural integrity of tert-Nonanethiol using spectroscopic techniques?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity using a non-polar column (e.g., DB-5) with a retention index calibrated against alkanes.
  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ ~1.3–1.5 ppm for tert-butyl protons; δ ~1.1–1.2 ppm for -SH proton, though often broadened).
  • FTIR : Identify S-H stretch at ~2550–2600 cm⁻¹ and C-S bonds at ~600–700 cm⁻¹.
    • Data Interpretation : Cross-validate results with reference spectra from NIST Chemistry WebBook or peer-reviewed databases .

Q. What safety protocols should be followed when handling tert-Nonanethiol, given its toxicological profile?

  • Methodological Answer :

  • Acute Toxicity : Oral LD₅₀ >2000 mg/kg (rat), indicating low acute toxicity, but prolonged exposure risks require minimization .
  • Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact.
  • Storage : In amber glass under nitrogen at 4°C to prevent oxidation.
  • Waste Disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal.

Advanced Research Questions

Q. How can contradictory data on tert-Nonanethiol’s environmental persistence versus low acute toxicity be resolved in risk assessment models?

  • Methodological Answer :

  • Contradiction Analysis : While tert-Nonanethiol is classified as "not easily degradable" (OECD 301 test), its low bioaccumulation potential (log Kₒw <3) and negative mutagenicity complicate risk models .
  • Integrated Approach : Combine microcosm studies (simulating environmental matrices) with probabilistic modeling to assess long-term ecological impacts. Use ANOVA or multivariate regression to resolve discrepancies between lab and field data .

Q. What experimental designs are optimal for studying the long-term environmental fate of tert-Nonanethiol in aquatic systems?

  • Methodological Answer :

  • Microcosm Setup : Simulate aquatic environments with sediment/water compartments. Monitor degradation via HPLC-UV (λ = 210 nm) over 60–90 days.
  • Parameters :
  • pH : 6.5–8.5 (mimicking natural waters).
  • Temperature : 20–25°C.
  • Statistical Design : Use repeated-measures ANOVA to analyze temporal changes in concentration. Include positive controls (e.g., biodegradable thiols) for calibration .

Q. Which advanced computational models are suitable for predicting the reactivity of tert-Nonanethiol in complex mixtures?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation pathways using EPI Suite or TEST software. Validate with experimental half-life data.
  • Molecular Dynamics (MD) : Simulate interactions with biomacromolecules (e.g., enzymes) using AMBER or GROMACS. Focus on sulfur-centered reactivity.
  • Limitations : QSAR models may underestimate steric effects due to the tert-butyl group; cross-check with DFT calculations .

Data Contradiction and Resolution Framework

Table 2 : Common Data Contradictions and Mitigation Strategies

Contradiction TypeResolution Strategy
Environmental persistence vs. low toxicityTiered testing (OECD 307/308 guidelines)
Discrepant mutagenicity resultsAmes test replications with metabolic activation

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Reactant of Route 1
tert-Nonanethiol
Reactant of Route 2
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